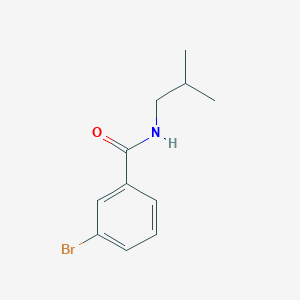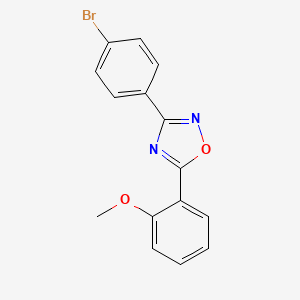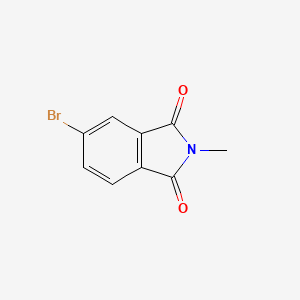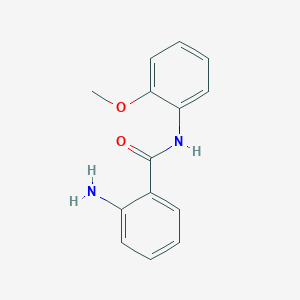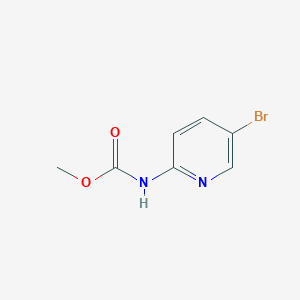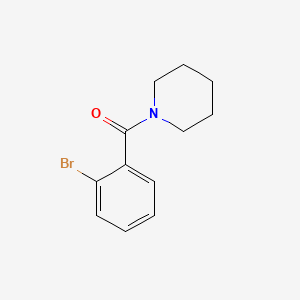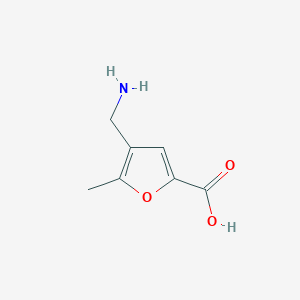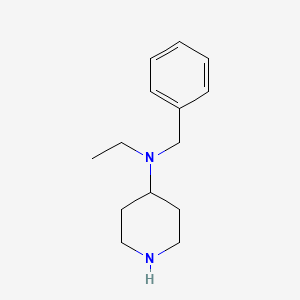
Methyl 1-benzylpyrrolidine-2-carboxylate
説明
Methyl 1-benzylpyrrolidine-2-carboxylate (MBPC) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that is soluble in water and ethanol. MBPC has a variety of applications in the scientific research, including synthesis of other compounds, as well as biochemical and physiological effects. In
科学的研究の応用
Microwave-Assisted Synthesis and Antimicrobial Activity
Microwave-assisted synthesis involving derivatives of Methyl 1-benzylpyrrolidine-2-carboxylate, such as 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, has shown promising yields. These compounds, including 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, have been used in antimicrobial tests. One derivative, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, exhibited significant antimicrobial potency (Sreekanth & Jha, 2020).
Synthesis of Polysubstituted Derivatives for Antimicrobial Use
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized through a cyclization reaction. These derivatives exhibited interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis H37Rv strains, suggesting potential for developing new antimycobacterial agents (Nural et al., 2018).
Ni(II) Schiff Base Complexes
Ni(II) complexes using Schiff bases of (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide and glycine were prepared. These complexes' absolute structures were determined, offering insights into their conformations and potential applications in various chemical processes (Langer et al., 2007).
PARP Inhibitor Development
Derivatives of this compound, such as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), have been used in developing PARP inhibitors. These compounds demonstrate significant potency against PARP enzymes and cellular assays, suggesting their efficacy in cancer treatment (Penning et al., 2009).
Carboxylation with CO2
Lewis acid-mediated carboxylation of arenes with CO2 has been applied to derivatives of this compound. This process efficiently produces corresponding carboxylic acids, demonstrating the compound's utility in organic synthesis (Nemoto et al., 2009).
Safety and Hazards
The safety information for “Methyl 1-benzylpyrrolidine-2-carboxylate” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
methyl 1-benzylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJACAHAGMHHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340255 | |
| Record name | methyl 1-benzylpyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201406-78-2 | |
| Record name | methyl 1-benzylpyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


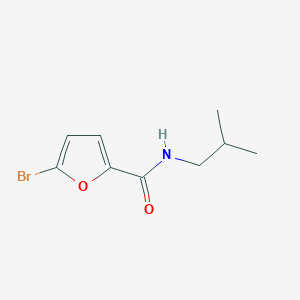

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)

